molecular formula C18H21Cl2N3O2 B2834478 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide CAS No. 1049462-90-9

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cat. No. B2834478
CAS RN: 1049462-90-9
M. Wt: 382.29
InChI Key: AFXGGRGBHAECMG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor of the histone deacetylase enzyme. Histone deacetylases (HDACs) are a family of enzymes that regulate gene expression by removing acetyl groups from histone proteins, which are involved in DNA packaging. JNJ-26854165 has been studied extensively for its potential use in cancer treatment, as well as in other areas of scientific research.

Scientific Research Applications

Related Research Applications:

  • Pharmacokinetics and Metabolism Studies

    Research on similar compounds, like SB-649868, involves detailed pharmacokinetics and metabolism studies. These studies are crucial for understanding the disposition, elimination, and metabolic pathways of new chemical entities, which can inform their development as therapeutic agents (Renzulli et al., 2011).

  • Toxicological Assessments

    Studies on organophosphorus and pyrethroid pesticides examine their effects on human health, particularly in vulnerable populations like preschool children. This research underscores the importance of evaluating the safety profile of chemicals, which is relevant for any new compound being considered for therapeutic use (Babina et al., 2012).

  • Neurological Applications

    The use of radiolabeled benzamide derivatives, such as [iodine-123]-(S)-IBZM, for the scintigraphic detection of melanoma metastases illustrates the potential for compounds with similar structures to be utilized in diagnostic imaging, especially for detecting cancer or studying neurological disorders (Maffioli et al., 1994).

  • Analytical and Forensic Chemistry

    The analytical characterization of novel psychoactive substances (NPS) highlights the role of advanced analytical techniques in identifying and characterizing new compounds, which is a foundational step in both forensic toxicology and medicinal chemistry research (Ameline et al., 2019).

  • Inflammation and Allergic Responses

    Research on compounds like SG-HQ2, which targets mast cell-mediated allergic inflammation, exemplifies the potential therapeutic applications of novel chemical entities in treating inflammatory and allergic conditions (Je et al., 2015).

properties

IUPAC Name

3,4-dichloro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)13-4-5-14(19)15(20)11-13/h2-6,11,17H,7-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXGGRGBHAECMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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